ethyl 1-(furan-2-ylmethyl)-5-hydroxy-6-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-6-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . This particular compound features a unique combination of functional groups, including a furan ring, a methoxyphenyl group, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-6-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-6-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-6-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-6-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared to other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole core, involved in protein synthesis and neurotransmitter production.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure, known for its effects on the central nervous system.
The uniqueness of ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-6-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other indole derivatives .
Properties
Molecular Formula |
C24H23NO5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-6-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C24H23NO5/c1-4-29-24(27)23-15(2)25(14-18-6-5-11-30-18)21-12-19(22(26)13-20(21)23)16-7-9-17(28-3)10-8-16/h5-13,26H,4,14H2,1-3H3 |
InChI Key |
UFUQJNUEMCMLMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C |
Origin of Product |
United States |
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